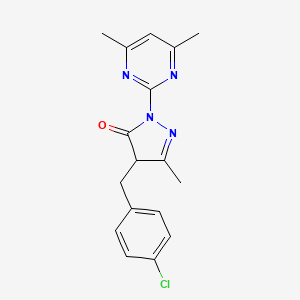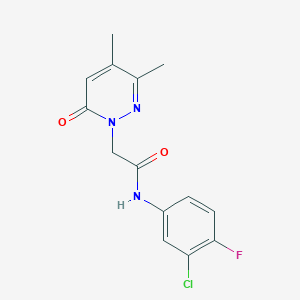
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood. However, studies have suggested that this compound derivatives exert their biological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. Chalcone derivatives have been found to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Chalcone derivatives have also been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, this compound derivatives have been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. Chalcone derivatives have been found to exhibit potent biological activities, making them attractive candidates for drug development. However, one of the limitations of using this compound derivatives in lab experiments is their potential toxicity. Studies have shown that this compound derivatives can exhibit cytotoxicity towards normal cells, highlighting the need for further research to determine their safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of this compound derivatives to identify more potent and selective compounds for drug development. Another direction is to explore the potential of this compound derivatives as fluorescent probes for bioimaging applications. Additionally, further research is needed to determine the safety and efficacy of this compound derivatives in vivo, as well as their potential as drug candidates for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Knoevenagel condensation reaction. Among these methods, the Knoevenagel condensation reaction is the most commonly used method for the synthesis of this compound derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound derivatives have been investigated for their anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. In pharmacology, this compound derivatives have been studied for their potential as drug candidates for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, this compound derivatives have been explored for their potential as organic semiconductors and fluorescent probes.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O/c33-30(26-18-16-24(17-19-26)23-10-4-1-5-11-23)21-20-27-22-29(25-12-6-2-7-13-25)32(31-27)28-14-8-3-9-15-28/h1-21,29H,22H2/b21-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFCNWJRTXNGKJ-QZQOTICOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenyl-1-propanol](/img/structure/B5414524.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5414551.png)
![2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5414565.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414569.png)
![2-[2-(4-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5414572.png)
![1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)
![N-{1,1-dimethyl-2-[3-(4-morpholinyl)-1-piperidinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5414587.png)

![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414607.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)
![3-(butylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414627.png)
![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)